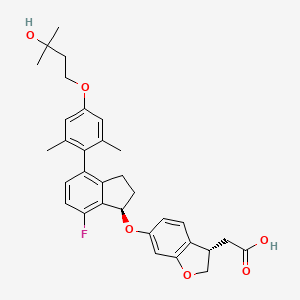

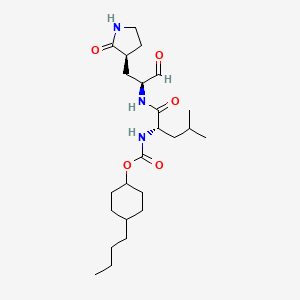

2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of BI-2081 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and yield .

Chemical Reactions Analysis

BI-2081 undergoes various chemical reactions, including:

Oxidation: BI-2081 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: BI-2081 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

BI-2081 has several scientific research applications:

Chemistry: Used as a chemical probe to study the activation of GPR40 and its effects on cellular signaling pathways.

Biology: Investigated for its role in modulating insulin secretion in pancreatic beta cells.

Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion.

Industry: Utilized in the development of new drugs targeting metabolic disorders

Mechanism of Action

BI-2081 exerts its effects by binding to and activating GPR40, which is expressed in pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of GPR40 leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway, stimulating insulin release in the presence of glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia, making BI-2081 a promising candidate for diabetes treatment .

Comparison with Similar Compounds

BI-2081 is compared with other GPR40 agonists such as BI-0340. While BI-2081 shows high potency and favorable pharmacokinetic properties, BI-0340 is significantly less potent. Other similar compounds include various synthetic GPR40 agonists that differ in their binding affinities, pharmacokinetic profiles, and therapeutic potentials .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula |

C32H35FO6 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

InChI |

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1 |

InChI Key |

VXNAMCLMCBLNOL-NFQMXDRXSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

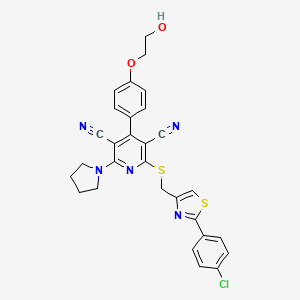

![4-[4-amino-1-(2-prop-2-enoyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidin-3-yl]-N-pyridin-2-ylbenzamide](/img/structure/B10821596.png)

![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)

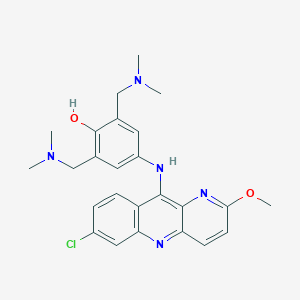

![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)

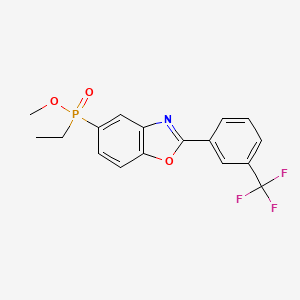

![8-[3-(Dimethylamino)propoxy]-5-hydroxy-2-phenyl-7-phenylmethoxychromen-4-one](/img/structure/B10821656.png)

![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)

![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)